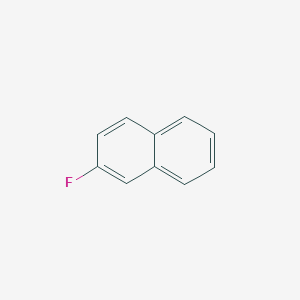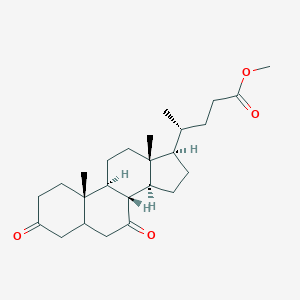
Mexiletine acetate
Descripción general
Descripción
Mexiletine acetate is a chemical compound known for its use as an antiarrhythmic agent. It is structurally related to lidocaine and is used to treat ventricular arrhythmias. This compound is a local anesthetic that works by blocking sodium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mexiletine acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with methylamine to produce mexiletine. The final step involves the acetylation of mexiletine to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The industrial production process also includes purification steps such as recrystallization and chromatography to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions
Mexiletine acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can produce hydroxylated metabolites.
Reduction: Reduction can yield mexiletine alcohol.
Substitution: Substitution reactions can produce various mexiletine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Mexiletine acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in studies of ion channel function and regulation in cells.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as myotonia congenita and neuropathic pain.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control
Mecanismo De Acción
Mexiletine acetate exerts its effects by blocking sodium channels in the cardiac cells. This inhibition of sodium channels reduces the rate of rise of the action potential, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms. The molecular targets of this compound include the voltage-gated sodium channels in the heart, which are crucial for the initiation and conduction of electrical impulses .
Comparación Con Compuestos Similares
Mexiletine acetate is similar to other antiarrhythmic agents such as lidocaine, amiodarone, and propranolol. it has unique properties that distinguish it from these compounds:
Amiodarone: Amiodarone is a class III antiarrhythmic agent with a broader spectrum of action, including potassium channel blocking effects.
Similar Compounds
- Lidocaine
- Amiodarone
- Propranolol
- Flecainide
- Ranolazine
This compound’s unique oral bioavailability and specific action on sodium channels make it a valuable compound in the treatment of ventricular arrhythmias and other medical conditions.
Propiedades
IUPAC Name |
N-[1-(2,6-dimethylphenoxy)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSFMKGQWLZMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340814 | |
| Record name | Mexiletine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91452-27-6 | |
| Record name | Mexiletine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)




